An In-depth Technical Guide to beta-Phellandrene: Chemical Structure and Properties
An In-depth Technical Guide to beta-Phellandrene: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of beta-phellandrene. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Chemical Structure and Identification
Beta-phellandrene is a cyclic monoterpene and an isomer of alpha-phellandrene.[1] Its chemical structure is characterized by a cyclohexene (B86901) ring with a methylidene group and an isopropyl group.[2] Unlike alpha-phellandrene, where both double bonds are endocyclic, beta-phellandrene possesses one exocyclic double bond.[1]
IUPAC Name: 3-methylidene-6-propan-2-ylcyclohexene[2] Synonyms: β-Phellandrene, p-Mentha-1(7),2-diene, 3-Isopropyl-6-methylene-1-cyclohexene[2] Molecular Formula: C₁₀H₁₆[2] CAS Number: 555-10-2[3]
Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative properties of beta-phellandrene compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Weight | 136.23 g/mol | [2] |
| Physical Description | Colorless to pale yellow liquid | [4] |
| Odor | Peppery-minty and slightly citrusy | [1] |
| Boiling Point | 171.0 to 174.0 °C at 760 mmHg | [2][4] |
| Density | 0.8520 g/cm³ at 20 °C | [2] |
| Specific Gravity | 0.839 to 0.845 at 25 °C | [4] |
| Refractive Index | 1.4760 to 1.4820 at 20 °C | [4] |
| Flash Point | 43.89 °C (111.00 °F) TCC | [4] |
| Vapor Pressure | 1.59 mmHg | [2] |
| Solubility | Insoluble in water; miscible with ether | [1][4] |
| Optical Rotation | +65.2° at 20 °C/D (d-form) | [2] |
| XLogP3-AA | 3.4 | [5] |
Experimental Protocols
Isolation of beta-Phellandrene from Essential Oils
Beta-phellandrene is a common constituent of essential oils from various plants, including Angelica archangelica, Pinus species, and Juniperus nana.[2] A general protocol for its isolation involves the following steps:
-
Extraction of Essential Oil: The essential oil is typically extracted from the plant material (e.g., leaves, fruits, rhizomes) using steam distillation.[2]
-
Fractionation: The crude essential oil is then subjected to fractionation to separate the hydrocarbon components from oxygenated compounds. This can be achieved using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent like pentane.[2]
-
Purification: Further purification of the beta-phellandrene-containing fraction can be performed by fractional distillation under reduced pressure to yield a product of high purity.[6] An alternative method for separating phellandrene from close-boiling compounds like limonene (B3431351) is azeotropic distillation using agents such as ethanol.[7]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is the primary method for the identification and quantification of beta-phellandrene in essential oil samples.
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., ethanol, hexane).
-
GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to separate the individual components of the oil based on their boiling points and polarity.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used, and the resulting mass spectrum shows the fragmentation pattern of the molecule. For beta-phellandrene, characteristic fragment ions (m/z) include 93 (base peak), 77, and 91.[2]
-
Identification: The obtained mass spectrum is compared with reference spectra in a database (e.g., NIST library) for positive identification. The retention time of the peak is also compared with that of a pure standard for confirmation. It is important to note that beta-phellandrene can co-elute with limonene, which requires specific mass fragment analysis for accurate quantification.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR spectroscopy provides detailed structural information.
-
Sample Preparation: A purified sample of beta-phellandrene is dissolved in a deuterated solvent (e.g., Benzene-D6).
-
Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer (e.g., Bruker WP-80).[8]
-
Spectral Analysis: The chemical shifts of the carbon atoms are analyzed to confirm the molecular structure.
Biological Activities and Signaling Pathways
Beta-phellandrene has demonstrated several biological activities, including antimicrobial, antifungal, and antioxidant effects.[9]
Antimicrobial and Antifungal Activity
Beta-phellandrene is a major constituent of essential oils that exhibit antimicrobial activity against various bacteria and fungi, including Clostridium difficile, Candida albicans, and Penicillium cyclopium.[2][10] The proposed mechanism of action for its antifungal properties involves the disruption of the fungal cell membrane's integrity.[10][11] This leads to increased membrane permeability, leakage of cellular contents such as potassium ions, and ultimately, cell death.[10][11]
Antioxidant Activity
The antioxidant properties of beta-phellandrene are attributed to its ability to act as a free radical scavenger through a mechanism of autooxidation.[2] This contributes to the overall antioxidant capacity of essential oils in which it is a component.[2]
Biosynthesis of Phellandrenes
The biosynthesis of both alpha- and beta-phellandrene in plants occurs via the mevalonate (B85504) (MVA) pathway.[1] Geranyl pyrophosphate (GPP) is formed from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). GPP then undergoes cyclization to form a menthyl cation, which rearranges to an allylic carbocation. The final step is an elimination reaction that yields either alpha- or beta-phellandrene.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abstraxtech.com [abstraxtech.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Beta-Phellandrene | C10H16 | CID 11142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of (-)-(R)-α-phellandrene: antimicrobial activity of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
